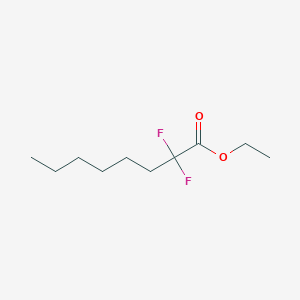

Ethyl 2,2-difluorooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various methods such as condensation reactions, substitution reactions, etc .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc .Aplicaciones Científicas De Investigación

Visible-Light-Driven 2,2-Difluoroacetylation : Ethyl 2-bromo-2,2-difluoroacetate reacts with alkenes under irradiation by blue LED in the presence of fluorescein, facilitating direct 2,2-difluoroacetylation. This reaction is crucial for obtaining various 2,2-difluoroacetyl compounds and alkanoates (Furukawa et al., 2020).

Synthesis of Peptidyl 2,2-Difluoro-3-Aminopropionate : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was synthesized for potential use as a proteinase inhibitor. This synthesis involves a Reformatsky reaction of ethyl bromodifluoroacetate (Angelastro et al., 1992).

Enantioselective Synthesis of 2,2-Difluoro-3-Hydroxycarboxylates : Using chiral rhodium complexes, ethyl 4,4,4-trifluoroacetoacetate can be transformed into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate. This method is significant for synthesizing 2,2-difluoro-3-hydroxycarboxylates (Kuroki et al., 2000).

Synthesis of Polyfluoroalkyl Substituted 1-Aryl Pyrrole Derivatives : Ethyl 2,2-dihydropolyfluoroalkanoates reacted with benzimidazole bromides, leading to pyrrolo[1,2-a]quinoxaline derivatives, demonstrating its application in the synthesis of complex organic structures (Zhang & Huang, 1998).

Use as an Acyl Donor in Lipase-Catalyzed Reactions : S-ethyl thiooctanoate, a related compound, is used as an acyl donor in the resolution of secondary alcohols by lipase-catalyzed transesterification, demonstrating the utility of similar ethyl difluoroalkanoate structures in enzymatic processes (Frykman et al., 1993).

Synthesis of Bicyclic Tetrahydropyrans : Methyl 7-hydroxyoctanoate, derived from ethyl 3-hydroxybutanoate (a structurally similar compound), is used for the stereoselective synthesis of bicyclic tetrahydropyrans, indicating the potential of ethyl difluoroalkanoate derivatives in creating complex organic structures (Elsworth & Willis, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2,2-difluorooctanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2O2/c1-3-5-6-7-8-10(11,12)9(13)14-4-2/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNDVBKXJCHZAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)OCC)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851272.png)

![2-[5-(hydroxymethyl)-2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2851273.png)

![1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B2851282.png)

![4-amino-N-[4-[6-[(4-aminobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B2851283.png)

![N-(3-chlorobenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851285.png)